5,5-Diethylhydantoin

Übersicht

Beschreibung

Synthesis Analysis

Hydantoin derivatives can be synthesized through various methods. For instance, 5-methylenehydantoins have been obtained through different synthetic routes and can undergo a variety of reactions, including Diels–Alder, epoxidation, and conjugate addition reactions (Fraile et al., 2011). Another study details the efficient synthesis of 5,5-diphenylhydantoin derivatives using ultrasonic irradiation, highlighting a method that could potentially be adapted for the synthesis of 5,5-Diethylhydantoin (Arani & Safari, 2011).

Molecular Structure Analysis

The molecular structure of hydantoin derivatives can be characterized using various spectroscopic techniques. Research on 5-methylhydantoin, for example, employed matrix isolation infrared spectroscopy and theoretical calculations to study its vibrational spectra and photochemistry, shedding light on the electronic structure and stabilizing orbital interactions of the molecule (Nogueira et al., 2017).

Chemical Reactions and Properties

Hydantoin derivatives participate in a range of chemical reactions, influenced by their structure. The synthesis and reactivity of thiohydantoins, for instance, involve conjugate addition reactions and reactions with electrophilic reagents, demonstrating the versatility of hydantoin derivatives in synthetic chemistry (Chérouvrier et al., 2004).

Physical Properties Analysis

The physical properties of hydantoin derivatives, including their crystallization behaviors and thermal properties, have been extensively studied. For example, research on 5-ethyl-5-methylhydantoin explored its crystallization mechanism and identified different polymorphs, providing insights into the factors influencing the physical properties of such compounds (Beilles et al., 2001).

Chemical Properties Analysis

The chemical properties of hydantoin derivatives can vary widely. Studies on their reactivity, such as the exploration of polysubstituted 5-hydroxyhydantoins synthesis, demonstrate the potential for creating a diverse array of functionalized compounds, hinting at the chemical versatility of this compound (Li et al., 2017).

Wissenschaftliche Forschungsanwendungen

Elektrolose Kupferbeschichtung

5,5-Diethylhydantoin: wurde hinsichtlich seiner Auswirkungen auf die elektrolose Kupferbeschichtung untersucht, ein Verfahren zum Abscheiden von Kupfer auf einem Substrat ohne elektrischen Strom. Es wurde festgestellt, dass es die Stabilität des Beschichtungsbades verbessert, die Partikelgröße der Kupferbeschichtung reduziert und zu einer helleren und kompakteren Beschichtung führt .

Antihypertensiva

Derivate von this compound wurden als potenzielle Antihypertensiva untersucht. Diese Verbindungen wurden auf ihre Affinität zu α1-adrenergen Rezeptoren getestet, die eine Rolle bei der Regulierung des Blutdrucks spielen. Einige Derivate zeigten vielversprechende Aktivität als Antagonisten, was auf eine potenzielle Verwendung bei der Behandlung von Bluthochdruck hindeutet .

Antiepileptische Aktivität

Es wurden Untersuchungen an This compound-konjugierten Hemorphin-Derivaten als potenziellen Antiepileptika durchgeführt. Diese Verbindungen wurden synthetisiert und charakterisiert, wobei einige in präklinischen Anfallsmodellen eine Wirksamkeit zeigten. Dies deutet auf eine mögliche Anwendung bei der Entwicklung neuer Behandlungen für Epilepsie hin .

Aktivierung der Carbonyl-Funktionalität

In der organischen Synthese wurde This compound als Präkatalysator für die Aktivierung der Carbonyl-Funktionalität verwendet. Dies ist entscheidend für Kondensationsreaktionen wie Veresterung und Aldolkondensation, die grundlegend für die Herstellung einer Vielzahl organischer Verbindungen sind .

Biozide Anwendungen

Die Verbindung wurde bei der Synthese von N-Chlorheterocyclischen Antibiotika eingesetzt. Dies sind Verbindungen, die biozide Eigenschaften aufweisen, die möglicherweise in verschiedenen Industrien in Desinfektions- und Sterilisationsprozessen nützlich sind .

Umweltbelastung

Obwohl es sich nicht um eine direkte Anwendung handelt, ist es wichtig, die Umweltbelastung durch Chemikalien wie This compound zu berücksichtigen. Sicherheitsdatenblätter zeigen, dass es nicht als umweltgefährlich eingestuft ist, aber es sollten Vorsichtsmaßnahmen getroffen werden, um eine Einleitung in Wasserläufe zu vermeiden und eine ordnungsgemäße Aufbewahrung und Entsorgung zu gewährleisten .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5,5-Diethylhydantoin is voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant agents .

Mode of Action

This compound interacts with its target by acting as a potent inhibitor of sodium channels . This inhibition results in the blockade of sodium channels, which can prevent the generation of action potentials, thereby reducing neuronal excitability .

Biochemical Pathways

Its action on sodium channels suggests it may influence theneuronal signaling pathways that rely on these channels for the propagation of action potentials .

Pharmacokinetics

The related compound 5,5-dimethylhydantoin has been shown to have good lipophilicity , which could suggest similar properties for this compound. Lipophilicity often correlates with good absorption and distribution characteristics, potentially enhancing the bioavailability of the compound .

Result of Action

The blockade of sodium channels by this compound can lead to a decrease in neuronal excitability, which may result in anticonvulsant effects . In fact, certain derivatives of 5,5-dimethylhydantoin have shown significant efficacy against psychomotor seizures in preclinical models .

Biochemische Analyse

Biochemical Properties

5,5-Diethylhydantoin plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceuticals. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their catalytic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of cytochrome P450 enzymes in neuronal cells, affecting the metabolism of steroid hormones and other compounds . This modulation can lead to changes in gene expression and alterations in cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it has been observed to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and thyroid carcinogenesis in rats . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to various intermediates, which may further interact with other enzymes and cofactors . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize predominantly in the mitochondria and microsomes of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The presence of this compound in these subcellular locations suggests its involvement in mitochondrial and microsomal functions.

Eigenschaften

IUPAC Name |

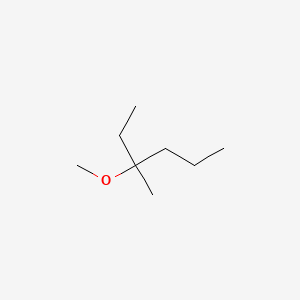

5,5-diethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTZZUPJEUZZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202972 | |

| Record name | 5,5-Diethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5455-34-5 | |

| Record name | 5,5-Diethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diethylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Diethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRD19H6GXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,5-diethylhydantoin compare to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin, in terms of inducing cytochrome P450 2B enzymes?

A1: Research indicates that this compound is a significantly weaker inducer of cytochrome P450 2B (CYP2B) enzymes compared to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin. [, ] In studies using male F344/NCr rats, this compound exhibited an EC50 value (serum concentration associated with half-maximal hepatic CYP2B induction) greater than or equal to 500 μM. [] In contrast, phenobarbital and 5-ethyl-5-phenylhydantoin demonstrated much lower EC50 values, indicating greater potency in inducing CYP2B. [, ] This difference in potency suggests structural variations within the hydantoin and barbiturate classes significantly influence their interaction with the putative phenobarbital receptor, which is believed to play a role in CYP2B induction. []

Q2: Does the weaker induction of cytochrome P450 enzymes by this compound translate to a different outcome in terms of tumor promotion?

A2: Yes, the weaker CYP2B induction by this compound correlates with a lack of tumor-promoting activity in a rat model. [] Studies using N-nitrosodiethylamine-initiated male F344 rats showed that dietary administration of this compound did not significantly increase the incidence of hepatocellular neoplasms or thyroid follicular cell neoplasms. [] Conversely, phenobarbital and 5-ethyl-5-phenylhydantoin, both potent CYP2B inducers, significantly enhanced the development of these tumor types in the same study. [] These findings suggest a potential link between CYP2B induction and tumor promotion in this experimental model.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)

![(7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214244.png)

![(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1214249.png)